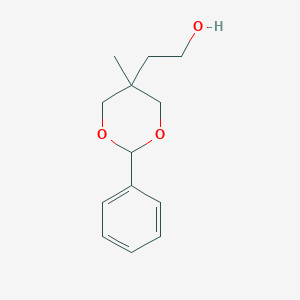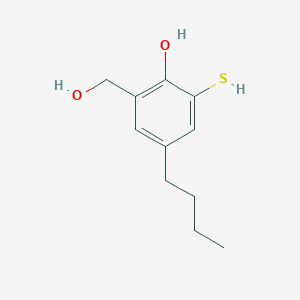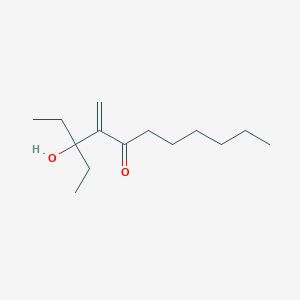
3-Ethyl-3-hydroxy-4-methylideneundecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-hydroxy-4-methylideneundecan-5-one is an organic compound characterized by its unique structure, which includes an ethyl group, a hydroxyl group, and a methylidene group attached to an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-4-methylideneundecan-5-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-ethyl-4-methylideneundecan-5-one with a suitable aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxy-4-methylideneundecan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable catalysts.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-oxo-4-methylideneundecan-5-one.
Reduction: Formation of 3-ethyl-3-hydroxy-4-methylideneundecan-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-hydroxy-4-methylideneundecan-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxy-4-methylideneundecan-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-methylideneundecan-5-one: Lacks the hydroxyl group, which may affect its reactivity and applications.
3-Hydroxy-4-methylideneundecan-5-one: Lacks the ethyl group, which may influence its chemical properties and biological activity.
4-Methylideneundecan-5-one:
Uniqueness
3-Ethyl-3-hydroxy-4-methylideneundecan-5-one is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
89546-31-6 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-4-methylideneundecan-5-one |
InChI |
InChI=1S/C14H26O2/c1-5-8-9-10-11-13(15)12(4)14(16,6-2)7-3/h16H,4-11H2,1-3H3 |
InChI Key |
QGYBCERWBGBURR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(=C)C(CC)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


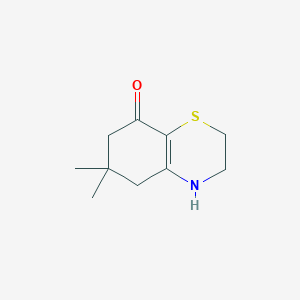
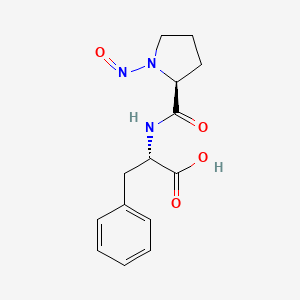


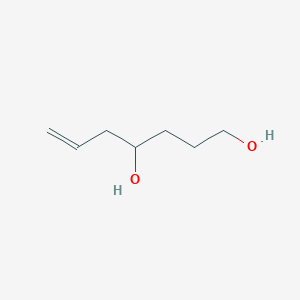
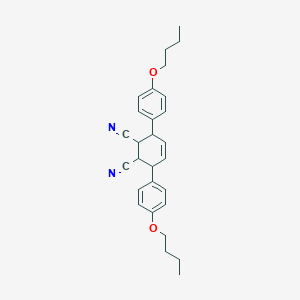
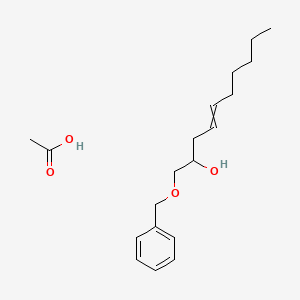
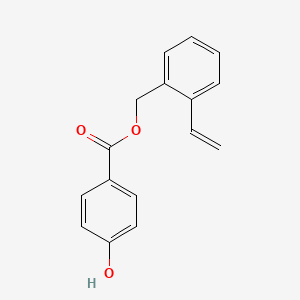
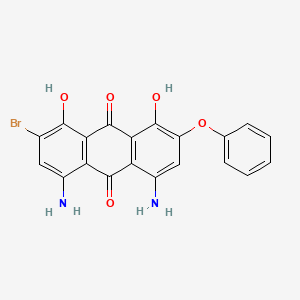

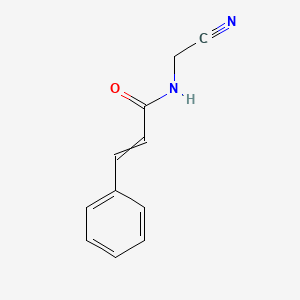
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
